4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This compound belongs to a class of dual inhibitors targeting histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), which are critical in the regulation of gene expression and cell proliferation. Its structural framework is derived from quinazoline, a heterocyclic compound known for various biological activities, including anti-cancer properties.
The compound has been synthesized and studied in various research settings, particularly in the context of developing multi-targeted therapies for cancer. Notable studies include its identification as a potent inhibitor of HDAC6 and EGFR, leading to its designation as CUDC-101, which has shown promising results in preclinical trials .
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is classified as an organic heterocyclic compound. It falls under the category of quinazolines, specifically modified to enhance its pharmacological properties. The compound is also categorized as an HDAC inhibitor and an EGFR inhibitor, making it a dual-action therapeutic agent.
The synthesis of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol involves several key steps that integrate various building blocks. The primary method includes the use of commercially available precursors such as 2,4-dichloro-6,7-dimethoxyquinazoline and 2-amino-4-methoxybenzoic acid.
The synthetic route is designed to optimize yield while minimizing side reactions, ensuring that the final compound retains its biological activity .
The molecular structure of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol features a quinazoline core substituted at specific positions:
The compound primarily undergoes reactions typical of quinazolines and amines, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to study its mechanism of action further .
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol exhibits its therapeutic effects primarily through:
In vitro studies have demonstrated that this compound exhibits IC values in the nanomolar range against both HDAC6 and EGFR, indicating potent inhibitory activity .
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds .
4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol is primarily researched for its applications in:
This compound exemplifies the ongoing efforts to develop multi-targeted therapeutic agents that can address complex diseases like cancer more effectively .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4